(-)-Scopolamine methyl bromide
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Overview
Description
(-)-Scopolamine methyl bromide: is a quaternary ammonium compound derived from scopolamine, a tropane alkaloid. It is known for its anticholinergic properties, which means it can block the action of the neurotransmitter acetylcholine in the central and peripheral nervous systems. This compound is often used in medical settings for its ability to treat motion sickness, postoperative nausea, and other conditions related to the vestibular system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Scopolamine methyl bromide typically involves the methylation of scopolamine. The process can be summarized as follows:
Starting Material: Scopolamine hydrobromide.
Methylation: The scopolamine hydrobromide is treated with methyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like methanol or ethanol.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Methylation: Large quantities of scopolamine hydrobromide are methylated using methyl bromide in industrial reactors.
Continuous Monitoring: The reaction conditions, such as temperature and pressure, are continuously monitored to ensure optimal yield and purity.
Purification and Packaging: The final product is purified using industrial-scale purification methods and then packaged for distribution.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (-)-Scopolamine methyl bromide can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield scopolamine and methyl bromide.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the methyl group.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products:
Hydrolysis Products: Scopolamine and methyl bromide.
Substitution Products: Depending on the nucleophile, various substituted scopolamine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: (-)-Scopolamine methyl bromide is used as a starting material for the synthesis of various scopolamine derivatives with potential pharmacological activities.
Biology:
Neurotransmitter Studies: It is used in research to study the role of acetylcholine in the nervous system and its effects on various physiological processes.
Medicine:
Antiemetic: Used to prevent nausea and vomiting, particularly in postoperative settings.
Motion Sickness: Effective in treating motion sickness by blocking the action of acetylcholine in the vestibular system.
Industry:
Pharmaceutical Manufacturing: Used in the production of medications for motion sickness and other related conditions.
Mechanism of Action
Mechanism:
Anticholinergic Action: (-)-Scopolamine methyl bromide exerts its effects by blocking the muscarinic acetylcholine receptors in the central and peripheral nervous systems. This inhibition prevents the action of acetylcholine, leading to a reduction in nausea and motion sickness symptoms.
Molecular Targets and Pathways:
Muscarinic Receptors: The primary targets are the muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5).
Pathways: By blocking these receptors, the compound disrupts the signaling pathways that mediate nausea and vomiting.
Comparison with Similar Compounds
Atropine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: A compound closely related to scopolamine with similar pharmacological effects.
Ipratropium Bromide: A quaternary ammonium compound used as a bronchodilator.
Uniqueness:
Potency and Specificity: (-)-Scopolamine methyl bromide is unique in its high potency and specificity for muscarinic receptors, making it particularly effective for treating motion sickness and postoperative nausea.
Quaternary Ammonium Structure: The presence of the quaternary ammonium group enhances its stability and solubility, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO4.BrH/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;/h3-7,12-17,20H,8-10H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYRUNPLKGGUJF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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